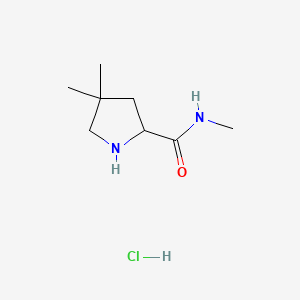
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the carboxamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-methylpyrrolidine-2-carboxamide
- N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
N,4,4-trimethylpyrrolidine-2-carboxamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₇H₁₅N
- Molecular Weight : 115.21 g/mol
- CAS Number : 1948273-02-6
- InChI Key : JOSFQWNOUSNZBP-UUZHKXTQSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of enoyl-acyl carrier protein reductase (InhA), which is crucial in fatty acid biosynthesis in bacteria.
In Silico Studies
In silico docking studies have revealed that this compound can form a hydrogen-bonding network with the active site residues of InhA. This interaction is believed to stabilize the compound within the active site, enhancing its inhibitory effects on the enzyme .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
-
Antiparasitic Activity :
A study focusing on antiplasmodial activity demonstrated that this compound exhibits significant inhibition of Plasmodium falciparum with an IC50 value of 0.199 µM. This indicates a strong potential for development as an antimalarial agent . -
Enzyme Inhibition :
Research on its role as an inhibitor of enoyl-acyl carrier protein reductase indicated that this compound can effectively inhibit bacterial growth by disrupting fatty acid synthesis pathways. The IC50 value reported was approximately 0.12 µM . -
Selectivity and Toxicity :
In cytotoxicity assays on human cell lines (HEK293T), the compound showed a selectivity index greater than 100 when tested against P. falciparum, suggesting a favorable safety profile for potential therapeutic use .
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
N,4,4-trimethylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2)4-6(10-5-8)7(11)9-3;/h6,10H,4-5H2,1-3H3,(H,9,11);1H |
InChI Key |
MCAGSHLKJKYMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)C(=O)NC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















